Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a fluorophenyl group, a dihydropyridazine ring, and a thiophene carboxylate ester. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridazine Ring: This step involves the reaction of a suitable hydrazine derivative with a diketone to form the dihydropyridazine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Thiophene Carboxylate Ester: The thiophene ring is synthesized separately and then esterified with ethyl chloroformate to form the carboxylate ester.
Coupling Reactions: The final step involves coupling the dihydropyridazine intermediate with the thiophene carboxylate ester under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the dihydropyridazine ring, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl group and the dihydropyridazine ring are crucial for binding to target proteins or enzymes, potentially inhibiting their activity. The thiophene carboxylate ester may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-[1-(4-BROMOPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
The presence of the fluorophenyl group in ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro or bromo analogs
Properties
Molecular Formula |
C20H18FN3O4S |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
ethyl 2-[[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H18FN3O4S/c1-4-28-20(27)16-11(2)12(3)29-19(16)22-18(26)17-15(25)9-10-24(23-17)14-7-5-13(21)6-8-14/h5-10H,4H2,1-3H3,(H,22,26) |
InChI Key |
CMIFQACNBPNNJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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